3,4-dihydro-2H-1,5-benzodioxepine-7-carbonitrile
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Overview
Description
3,4-Dihydro-2H-1,5-benzodioxepine-7-carbonitrile is an organic compound that belongs to the class of benzodioxepines This compound is characterized by a benzene ring fused with a dioxepine ring and a nitrile group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of catechol with epichlorohydrin to form a dioxepine intermediate, which is then subjected to further reactions to introduce the nitrile group. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization and nitrile formation processes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-2H-1,5-benzodioxepine-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxides and hydroxyl derivatives.
Reduction: Amines and related derivatives.
Substitution: Various substituted benzodioxepine derivatives.
Scientific Research Applications
3,4-Dihydro-2H-1,5-benzodioxepine-7-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonitrile involves its interaction with specific molecular targets. The nitrile group can form interactions with enzymes and receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and exhibiting potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dihydro-2H-1,5-benzodioxepine-7-thiol
- 3,4-Dihydro-2H-1,5-benzodioxepine-7-carboxaldehyde
- 3,4-Dihydro-2H-1,5-benzodioxepine-7-carboxylic acid
Uniqueness
3,4-Dihydro-2H-1,5-benzodioxepine-7-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other benzodioxepine derivatives that may lack the nitrile functionality .
Properties
IUPAC Name |
3,4-dihydro-2H-1,5-benzodioxepine-7-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c11-7-8-2-3-9-10(6-8)13-5-1-4-12-9/h2-3,6H,1,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBHMAIGNHBFAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C#N)OC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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